1-(Benzotriazol-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
WAY-113676 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and has been studied for its effects on specific molecular targets.
Preparation Methods
The synthesis of WAY-113676 involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
WAY-113676 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-113676 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, including its interaction with specific proteins and enzymes.
Medicine: Research has explored its potential therapeutic applications, including its effects on certain diseases and conditions.
Industry: It is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of WAY-113676 involves its interaction with specific molecular targets, such as proteins and enzymes. It exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include various biochemical processes that are critical for cellular function.
Comparison with Similar Compounds
WAY-113676 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-151693: This compound shares some structural similarities with WAY-113676 but has different molecular targets and effects.
Cyclophosphamide: Although primarily used as a cytostatic agent, it has some overlapping applications in biological research.
The uniqueness of WAY-113676 lies in its specific molecular interactions and the pathways it affects, which distinguish it from other compounds with similar structures.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVHLPZRRNXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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